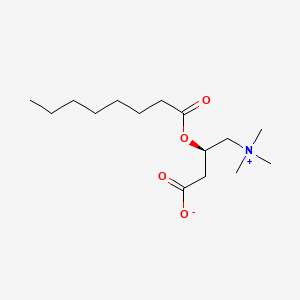

L-Octanoylcarnitine

Vue d'ensemble

Description

L-Octanoylcarnitine: est une forme physiologiquement active de l'octanoylcarnitine, qui est un ester de la carnitine et de l'acide octanoïque. La carnitine est un dérivé d'acide aminé qui joue un rôle crucial dans le métabolisme énergétique, en particulier dans le transport des acides gras à longue chaîne vers la matrice mitochondriale pour une β-oxydation ultérieure . L'this compound est détectée dans le déficit en acyl-CoA déshydrogénase à chaîne moyenne (MCAD) et a été étudiée pour son potentiel en tant que biomarqueur dans diverses conditions médicales .

Applications De Recherche Scientifique

Chimie : L'L-Octanoylcarnitine est utilisée comme étalon en chimie analytique pour la quantification des acylcarnitines dans des échantillons biologiques en utilisant des techniques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (MS) .

Biologie : En recherche biologique, l'this compound est étudiée pour son rôle dans le métabolisme des acides gras et son potentiel en tant que biomarqueur de troubles métaboliques tels que le déficit en MCAD .

Médecine : L'this compound a été étudiée comme biomarqueur potentiel pour le diagnostic précoce du cancer du sein et des maladies cardiovasculaires . Elle est également étudiée pour son rôle dans la cardiomyopathie diabétique et ses effets sur le métabolisme lipidique .

Industrie : Dans l'industrie pharmaceutique, l'this compound est utilisée dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant les troubles métaboliques .

Mécanisme d'action

L'this compound exerce ses effets en participant au transport des acides gras vers la matrice mitochondriale pour la β-oxydation. Elle agit comme une molécule de transport, facilitant le transfert de l'acide octanoïque dans les mitochondries où il subit une β-oxydation pour produire de l'énergie. Les cibles moléculaires impliquées comprennent les acyltransférases de la carnitine et les protéines de transport de la membrane mitochondriale .

Mécanisme D'action

Target of Action

L-Octanoylcarnitine primarily targets the mitochondria in cells, where it plays a crucial role in the transport of fatty acids for subsequent β-oxidation . It is also detected in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . In addition, this compound has been associated with conditions such as diabetic cardiomyopathy and breast cancer .

Mode of Action

This compound interacts with its targets by donating an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

This compound is involved in the fatty acid oxidation pathway. It is an intermediate product of fatty acid oxidation and is reported to be closely associated with the occurrence of diabetic cardiomyopathy . The supplementation of this compound led to increased lipid deposition in cardiomyocytes along with obstacles in adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways, affecting fatty acid oxidation .

Pharmacokinetics

The homeostasis of this compound is multifaceted, with concentrations achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . After oral doses, the absolute bioavailability is relatively low, indicating that pharmacological or supplemental doses of this compound are absorbed less efficiently than the relatively smaller amounts present within a normal diet .

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, in the context of diabetic cardiomyopathy, the action of this compound caused myocardial lipotoxicity, ultimately leading to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis . In the context of breast cancer, this compound showed potential as a biomarker .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the duration of being overweight is an important aggravating factor for arterial stiffness, especially during middle age. An age-related increase in plasma this compound is an independent predictor of increased arterial stiffness in middle-aged individuals .

Analyse Biochimique

Biochemical Properties

L-Octanoylcarnitine is involved in various biochemical reactions, primarily related to fatty acid metabolism. It interacts with several enzymes and proteins, including medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes the initial step in the β-oxidation of medium-chain fatty acids . The interaction between this compound and MCAD is essential for the proper breakdown of fatty acids, leading to the production of acetyl-CoA, which enters the citric acid cycle for energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the levels of free fatty acids and triglycerides in cells, thereby impacting lipid metabolism . Additionally, this compound has been associated with changes in arterial stiffness and cardiovascular health, particularly in overweight individuals . These effects are mediated through its role in fatty acid oxidation and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for MCAD, facilitating the β-oxidation of medium-chain fatty acids . This process generates acetyl-CoA, which is further utilized in the citric acid cycle for ATP production. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can impact its efficacy in biochemical assays . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in lipid metabolism and energy production . These temporal effects are crucial for understanding the compound’s role in metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance fatty acid oxidation and improve energy metabolism . At higher doses, it may lead to toxic effects, including mitochondrial dysfunction and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid oxidation. It interacts with enzymes such as MCAD and carnitine palmitoyltransferase I (CPT1), which facilitate the transport and breakdown of fatty acids . The metabolic flux of this compound is crucial for maintaining energy homeostasis and preventing the accumulation of toxic intermediates .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is primarily transported into the mitochondria by carnitine-acylcarnitine translocase (CACT), where it undergoes β-oxidation . The distribution of this compound within tissues is influenced by its interaction with various binding proteins, which facilitate its uptake and utilization .

Subcellular Localization

This compound is predominantly localized in the mitochondria, where it plays a critical role in fatty acid oxidation. Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper transport to the mitochondria . This localization is essential for its function in energy production and lipid metabolism.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'L-Octanoylcarnitine peut être synthétisée par estérification de la carnitine avec de l'acide octanoïque. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique sous reflux. Le mélange réactionnel est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir de l'this compound pure .

Méthodes de production industrielle : En milieu industriel, la production de this compound peut impliquer une synthèse enzymatique utilisant des lipases ou des estérases pour catalyser la réaction d'estérification. Cette méthode offre une spécificité et des rendements plus élevés que la synthèse chimique. Le procédé implique l'utilisation d'enzymes immobilisées et de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité d'adaptation .

Analyse Des Réactions Chimiques

Types de réactions : L'L-Octanoylcarnitine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former les acides carboxyliques et les cétones correspondants.

Réduction : Les réactions de réduction peuvent convertir l'this compound en ses alcools correspondants.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe octanoyle par d'autres groupes acyles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃) en conditions acides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés dans des conditions anhydres.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence d'une base comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K₂CO₃).

Principaux produits :

Oxydation : Acides carboxyliques et cétones.

Réduction : Alcools.

Substitution : Divers dérivés acylés en fonction du nucléophile utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires :

Acétylcarnitine : Un ester de la carnitine et de l'acide acétique, impliqué dans le transport des groupes acétyle dans les mitochondries.

Palmitoylcarnitine : Un ester de la carnitine et de l'acide palmitique, impliqué dans le transport des acides gras à longue chaîne dans les mitochondries.

Hexanoylcarnitine : Un ester de la carnitine et de l'acide hexanoïque, similaire à l'L-Octanoylcarnitine mais avec une chaîne acyle plus courte.

Unicité : L'this compound est unique en raison de sa longueur de chaîne moyenne, qui lui permet d'être transportée et métabolisée efficacement dans les mitochondries. Cette propriété en fait un biomarqueur précieux pour les troubles métaboliques et un agent thérapeutique potentiel pour les conditions impliquant une altération du métabolisme des acides gras .

Propriétés

IUPAC Name |

(3R)-3-octanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTATJFJDMJMIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948094 | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25243-95-2 | |

| Record name | (-)-Octanoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25243-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoylcarnitine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025243952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Octanoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTANOYLCARNITINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO15H97RNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

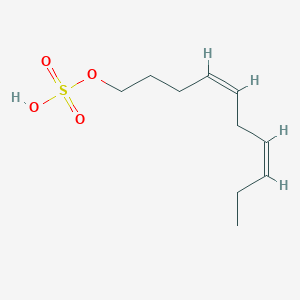

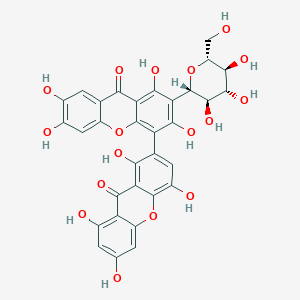

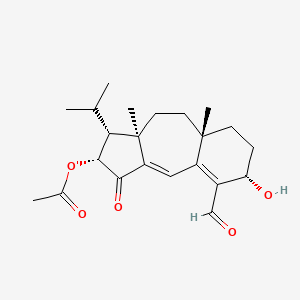

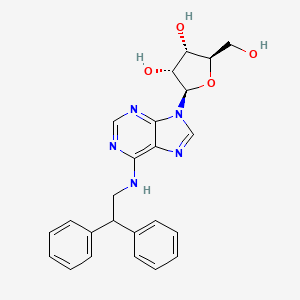

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.